molecular formula C7H13N B12277528 1-Azetidino-isobutene CAS No. 81156-88-9

1-Azetidino-isobutene

Cat. No.: B12277528
CAS No.: 81156-88-9
M. Wt: 111.18 g/mol
InChI Key: MAQZILNLVNBMOU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Azetidino-isobutene can be achieved through several methods. . This reaction is driven by photochemical conditions and results in the formation of functionalized azetidines. Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Azetidino-isobutene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine derivatives with altered functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Azetidino-isobutene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The ring strain in the azetidine structure allows for unique reactivity, enabling the compound to participate in various biochemical pathways . This reactivity is often exploited in drug design and development, where the compound’s ability to form stable yet reactive intermediates is advantageous.

Comparison with Similar Compounds

1-Azetidino-isobutene can be compared to other similar compounds such as aziridines and other azetidines. While aziridines also contain a nitrogen atom in a three-membered ring, azetidines have a four-membered ring, which imparts different chemical properties and reactivity . The increased ring strain in azetidines makes them more reactive than aziridines, allowing for a broader range of chemical transformations. Additionally, azetidines are generally more stable and easier to handle than aziridines, making them more suitable for various applications .

Properties

CAS No.

81156-88-9

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-(2-methylprop-1-enyl)azetidine

InChI

InChI=1S/C7H13N/c1-7(2)6-8-4-3-5-8/h6H,3-5H2,1-2H3

InChI Key

MAQZILNLVNBMOU-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCC1)C

Origin of Product

United States

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